N-(2,5-dimethylphenyl)guanidine methanesulfonate
Overview
Description
N-(2,5-dimethylphenyl)guanidine methanesulfonate , also known by its chemical formula C₁₀H₁₇N₃O₃S , is a compound with a molecular weight of 259.33 g/mol 1. It falls within the class of guanidine derivatives and is commonly used in research and chemical applications.
Synthesis Analysis
The synthesis of N-(2,5-dimethylphenyl)guanidine methanesulfonate involves the reaction between 2,5-dimethylaniline (an aromatic amine) and guanidine (a strong base). The resulting product is then treated with methanesulfonic acid to form the methanesulfonate salt 1. The synthetic pathway ensures the introduction of the guanidine moiety and the methanesulfonate group.
Molecular Structure Analysis
The compound’s molecular structure consists of a guanidine functional group (NH=C(NH₂)NH₂) attached to a 2,5-dimethylphenyl ring. The methanesulfonate anion (CH₃SO₃⁻) balances the charge, forming a stable salt 1. The three-dimensional arrangement of atoms influences its properties and reactivity.
Chemical Reactions Analysis
N-(2,5-dimethylphenyl)guanidine methanesulfonate can participate in various chemical reactions:
- Hydrolysis : The compound can undergo hydrolysis, breaking the guanidine bond and releasing the corresponding amine and methanesulfonic acid.
- Substitution Reactions : The phenyl ring can undergo electrophilic or nucleophilic substitutions.
- Salt Formation : Interaction with other acids or bases can lead to the formation of different salts.
Physical And Chemical Properties Analysis
- Appearance : Typically, a white crystalline powder.
- Solubility : Soluble in water and polar organic solvents.
- Melting Point : Varies depending on the crystalline form.
- Stability : Stable under normal conditions but may degrade upon exposure to extreme heat or light.
Safety And Hazards
- Toxicity : Limited information is available regarding acute toxicity. Handle with care.
- Irritant : May cause skin or eye irritation.
- Environmental Impact : Dispose of properly to prevent environmental contamination.
Future Directions
Research avenues for N-(2,5-dimethylphenyl)guanidine methanesulfonate include:
- Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.
- Synthetic Modifications : Explore derivatization to enhance properties.
- Structural Studies : Determine crystal structures for better understanding.
properties
IUPAC Name |
2-(2,5-dimethylphenyl)guanidine;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.CH4O3S/c1-6-3-4-7(2)8(5-6)12-9(10)11;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTYPOUPOCBRBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C(N)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)guanidine methanesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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